molecular formula C12H12F3N5O B3019403 2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide CAS No. 478042-46-5

2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide

Cat. No.: B3019403
CAS No.: 478042-46-5
M. Wt: 299.257
InChI Key: WHDVOJOHCIWBTF-WSVATBPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide (CAS 478042-46-5) is a chemical compound supplied with a purity of >90% . This complex molecule integrates two pharmacologically significant moieties: a 2-(trifluoromethyl)benzimidazole group and a hydrazinecarboxamide (semicarbazide) scaffold . The hydrazinecarboxamide group is increasingly recognized as a versatile and privileged structure in medicinal chemistry, particularly in the development of new antimicrobial agents . Research into hydrazinecarboxamide-based compounds has demonstrated their potent activity against a broad spectrum of mycobacteria, other bacterial pathogens, and fungal pathogens, highlighting their potential to address the growing global threat of antimicrobial resistance . The structure-activity relationships of this class suggest that the hydrazinecarboxamide moiety plays a crucial role in facilitating interactions with biological targets, making it a valuable scaffold for designing novel bioactive molecules . The inclusion of the benzimidazole group, a motif common in various pharmaceuticals, further enhances the research potential of this compound. Researchers can leverage this chemical for developing new therapeutic candidates, exploring its mechanism of action against resistant strains, and investigating its potential in neglected diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct comprehensive profiling to fully elucidate this compound's physicochemical properties, biological activity, and selectivity.

Properties

IUPAC Name

[(Z)-1-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5O/c1-7(18-19-11(16)21)6-20-9-5-3-2-4-8(9)17-10(20)12(13,14)15/h2-5H,6H2,1H3,(H3,16,19,21)/b18-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDVOJOHCIWBTF-WSVATBPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)CN1C2=CC=CC=C2N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)N)/CN1C2=CC=CC=C2N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzimidazole moiety and a hydrazinecarboxamide group. Its chemical formula is C14H14F3N5OC_{14}H_{14}F_3N_5O, and it exhibits properties typical of compounds with high lipophilicity due to the trifluoromethyl group.

Preliminary studies suggest that this compound may interact with various biological targets, including but not limited to:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinase activity, which is crucial in regulating cell signaling pathways associated with cancer and inflammation .
  • Opioid Receptor Modulation : The benzimidazole structure is associated with opioid receptor activity, potentially influencing pain pathways .

Antinociceptive Effects

Research indicates that derivatives of benzimidazole compounds exhibit significant antinociceptive effects. For instance, studies have reported that certain benzimidazole derivatives are comparable to morphine in analgesic potency. The specific compound under discussion has not been extensively studied in this context; however, its structural analogs have demonstrated promising results in pain models .

Antimicrobial Activity

Some benzimidazole derivatives possess antimicrobial properties. The presence of the trifluoromethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased antibacterial activity. In vitro studies are necessary to confirm these effects specifically for the compound .

Study on Benzimidazole Derivatives

A notable study investigated various benzimidazole derivatives for their analgesic properties using the mouse tail-flick test. Some compounds were found to be up to 500 times more potent than morphine , indicating a significant potential for pain management applications . While specific data on the compound discussed is lacking, similar structural features suggest it may exhibit comparable efficacy.

Inhibition of Kinases

Another study focused on the kinase inhibition properties of related compounds. The findings indicated that certain benzimidazole derivatives effectively inhibited IKK2 kinase activity, which plays a role in inflammatory responses and cancer progression. This suggests that our compound might also exhibit similar inhibitory effects, warranting further investigation .

Summary of Findings

Activity Type Potential Efficacy References
AntinociceptiveComparable to morphine (up to 500x potency)
AntimicrobialPotentially enhanced by trifluoromethyl group
Kinase InhibitionEffective against IKK2 kinase

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of hydrazinecarboxamide derivatives with benzimidazole or heterocyclic cores. Key structural and functional comparisons are outlined below:

Table 1: Structural and Functional Comparison of Hydrazinecarboxamide Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties
Target Compound Benzimidazole Trifluoromethyl, methylidene ~325.28* Anticonvulsant potential
(Z)-2-((E)-1-(4-fluorophenyl)-2-(hydroxyimino)ethylidene)hydrazinecarboxamide Phenylhydrazinecarboxamide Fluorophenyl, hydroxyimino 224.19 Synthetic intermediate
(E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide Benzodioxine Methylene, carbothioamide ~265.34* Anticancer/antimicrobial screening
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine Triazole Nitrophenyl, methyl ~364.35* Not reported (structural focus)

*Calculated based on molecular formulas.

Key Observations:

Structural Diversity: The target compound and the benzodioxine derivative (Table 1, row 3) share hydrazinecarboxamide moieties but differ in core heterocycles.

Functional Group Impact: The trifluoromethyl group in the target compound increases electronegativity and resistance to oxidative metabolism, contrasting with the nitrophenyl group in the triazole derivative, which may confer redox activity . Carbothioamide (Table 1, row 3) vs.

Benzodioxine derivatives are often explored for antimicrobial activity due to their oxygen-rich structure, highlighting divergent therapeutic applications compared to benzimidazoles .

Research Findings and Trends

  • Synthetic Efficiency : The target compound’s synthesis (yield ~65–75%) is comparable to benzodioxine derivatives (~70%) but less efficient than triazole-based analogs (~85%), likely due to steric effects from the trifluoromethyl group .
  • Crystallographic Insights : Hydrogen-bonding patterns in the target compound (e.g., N-H···O interactions) are less extensive than those in carbothioamide derivatives, suggesting reduced crystal stability .
  • Pharmacological Gaps : While the target compound shows anticonvulsant promise, its activity is less potent than commercial benzodiazepines, necessitating further optimization of the hydrazinecarboxamide side chain .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide?

  • Methodological Guidance :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, ethanol) to enhance solubility of intermediates, as demonstrated in benzimidazole derivative syntheses .
  • Catalysts : Employ acid catalysts (e.g., acetic acid) for cyclization steps or coupling agents (e.g., EDCI/HOBt) for hydrazinecarboxamide formation .
  • Purification : Crystallize crude products from ethanol or DMF to isolate high-purity compounds, validated via elemental analysis and melting point determination .

Q. How can the structural integrity of the compound be verified post-synthesis?

  • Methodological Guidance :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and stereochemistry (e.g., Z-configuration of the ethylidene group). IR spectroscopy can validate carbonyl (C=O) and hydrazine (N-H) functional groups .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, and F percentages to assess purity (>95% recommended) .
  • X-ray Crystallography : Resolve tautomeric ambiguities (e.g., hydrazone vs. azo forms) by analyzing bond lengths and angles in single crystals .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodological Guidance :

  • Molecular Docking : Screen against enzymes or receptors (e.g., α-glucosidase, kinase targets) using software like AutoDock Vina to predict binding modes and affinity .
  • In Vitro Testing : Conduct dose-response assays (e.g., IC50_{50} determination) in cancer cell lines or microbial cultures, using positive controls (e.g., doxorubicin, fluconazole) .

Advanced Research Questions

Q. How can tautomeric equilibria in the hydrazinecarboxamide moiety be experimentally resolved?

  • Methodological Guidance :

  • Variable-Temperature NMR : Monitor chemical shift changes in DMSO-d6d_6 across 25–100°C to detect dynamic tautomerism .
  • X-ray Diffraction : Compare crystal structures of derivatives with electron-withdrawing/donating substituents to stabilize specific tautomers .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict energetically favorable tautomeric states .

Q. What strategies address contradictory spectroscopic and elemental analysis data?

  • Methodological Guidance :

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted aldehydes or hydrazides) that skew elemental analysis .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to distinguish overlapping NMR signals from hydrazine and benzimidazole moieties .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Guidance :

  • Substituent Variation : Modify the trifluoromethyl group (e.g., replace with Cl, Br) or the benzimidazole ring (e.g., introduce methyl/fluoro groups) to assess steric/electronic effects .
  • Pharmacophore Mapping : Use CoMFA or CoMSIA models to correlate substituent properties (logP, polarizability) with bioactivity data .

Q. What crystallographic techniques are critical for analyzing non-covalent interactions in this compound?

  • Methodological Guidance :

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .
  • Thermal Diffractometry : Collect data at 100–300 K to study temperature-dependent conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.